5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves studying how the compound is made. It can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, showcasing methodologies that could be relevant for synthesizing and analyzing the structure of complex compounds including fluorophenyl and tosyl groups. The compounds were characterized by FTIR, NMR, mass spectrometry, and X-ray diffraction, with their molecular structures further confirmed through DFT calculations, indicating the compound's conformation and physicochemical properties (Huang et al., 2021).
Molecular Docking and Theoretical Studies
- A paper on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide involved microwave-assisted Fries rearrangement. It included DFT calculations and molecular docking studies, presenting an efficient approach for regioselective synthesis and theoretical insights into the molecule's behavior, which could be applicable to the study of related compounds (Moreno-Fuquen et al., 2019).
Fluorescence and Spectroscopic Properties
- Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates demonstrated the synthesis and characterization of compounds with potential applications in sensing and material science. This study, focusing on the effects of solvent polarity on fluorescent properties, may offer insights into designing compounds with specific photophysical properties (Gauci & Magri, 2022).
Applications in Material Science
- A novel approach for the synthesis of fluorinated benzophenones and related compounds was developed to enhance photostability and spectroscopic properties of fluorophores. This method, involving nucleophilic aromatic substitution, could provide a pathway for creating fluorinated analogs of various fluorophores, including those incorporating the fluorophenyl and thiophene groups (Woydziak et al., 2012).
Mechanism of Action
Target of Action
It is known to overcome cancer chemoresistance via inhibition of angiogenesis and p-glycoprotein efflux pump activity . The P-glycoprotein efflux pump is a crucial component in multidrug resistance in cancer cells, and its inhibition can enhance the efficacy of chemotherapy .
Mode of Action
The compound interacts with its targets, primarily the P-glycoprotein efflux pump, and inhibits its activity . This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects .
Biochemical Pathways
The inhibition of the p-glycoprotein efflux pump suggests that it may affect the drug transport pathways within cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the p-glycoprotein efflux pump suggests that it may enhance the bioavailability of co-administered chemotherapeutic drugs by preventing their efflux from cancer cells .
Result of Action
The compound’s action results in the inhibition of angiogenesis and the P-glycoprotein efflux pump . This leads to an increase in the intracellular concentration of chemotherapeutic drugs, enhancing their cytotoxic effects and potentially overcoming cancer chemoresistance .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-amino-5-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5S2/c1-14-2-9-18(10-3-14)35(30,31)24-21(27)23(34-25(24)28-17-7-5-16(26)6-8-17)22(29)15-4-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNBWSZJJGAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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